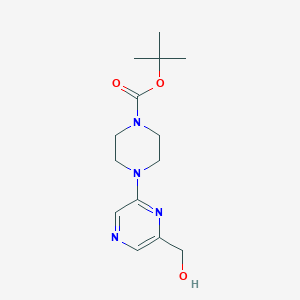
2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromen-4-one core structure with a tert-butylphenyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Industrial Production Methods
Industrial production of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The tert-butylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: The major products include ketone or quinone derivatives.
Reduction: The major product is the dihydro derivative.
Substitution: The major products are substituted derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies related to oxidative stress and inflammation.
Medicine: Due to its potential anticancer properties, it is investigated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 5-position can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by blocking cell cycle progression at specific checkpoints.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the tert-butyl group, affecting its lipophilicity and bioavailability.
2-(4-methylphenyl)-5-hydroxy-4H-chromen-4-one: Has a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
Uniqueness
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of both the tert-butylphenyl group and the hydroxyl group, which contribute to its distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity and stability, while the hydroxyl group imparts antioxidant activity.
Properties
CAS No. |
207905-97-3 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C19H18O3/c1-19(2,3)13-9-7-12(8-10-13)17-11-15(21)18-14(20)5-4-6-16(18)22-17/h4-11,20H,1-3H3 |
InChI Key |
VQLPXGFWMLPZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


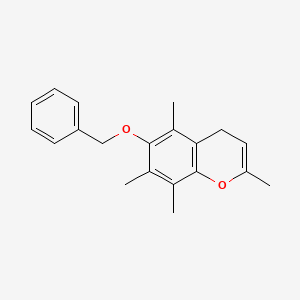
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

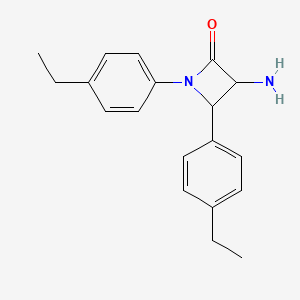

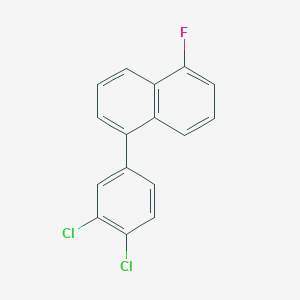

![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)
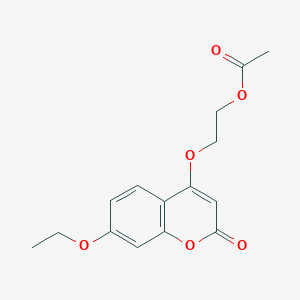

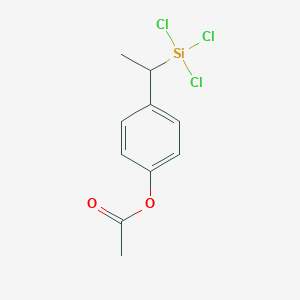
![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)

